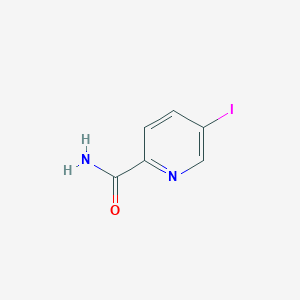
3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole (also known as PTM-DOX) is a synthetic organic compound that has recently been studied for its potential applications in the field of medicinal chemistry. PTM-DOX is a boronate ester of an oxazole, a five-membered heterocyclic compound containing four carbon atoms and one oxygen atom. PTM-DOX has been studied for its potential to be used as a drug delivery system, and its ability to increase the uptake and efficacy of drugs, as well as its potential to be used as a therapeutic agent.
Aplicaciones Científicas De Investigación
PTM-DOX has been studied for its potential to be used as a drug delivery system. It has been found to increase the uptake and efficacy of drugs, as well as its potential to be used as a therapeutic agent. PTM-DOX has been used in the development of new drugs, including anticancer drugs, antiviral agents, and antibiotics. It has also been used to study the mechanism of action of drugs, as well as the effects of drugs on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of PTM-DOX is not yet fully understood. However, it is believed that PTM-DOX binds to the active site of an enzyme, blocking the enzyme's activity. This inhibition of enzyme activity leads to the inhibition of biochemical and physiological processes. PTM-DOX also binds to cell membranes, which can alter the permeability of the cell membrane and allow drugs to enter the cell more easily.
Biochemical and Physiological Effects
PTM-DOX has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the metabolism of hormones and neurotransmitters. PTM-DOX has also been found to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PTM-DOX in lab experiments include its low cost, its ability to increase the uptake and efficacy of drugs, and its potential to be used as a therapeutic agent. The limitations of using PTM-DOX in lab experiments include its lack of specificity, its potential to cause side effects, and its potential to interact with other drugs.
Direcciones Futuras
The potential applications of PTM-DOX are numerous. Future research should focus on further understanding the mechanism of action of PTM-DOX, as well as its potential to be used as a drug delivery system. Additionally, future research should focus on the development of new drugs using PTM-DOX as a drug delivery system, as well as the development of new therapeutic agents using PTM-DOX as a therapeutic agent. Furthermore, future research should focus on the development of new methods of synthesis for PTM-DOX, as well as the development of new methods of analysis for PTM-DOX. Finally, future research should focus on the development of new methods of drug delivery using PTM-DOX, as well as the development of new methods of drug targeting using PTM-DOX.
Métodos De Síntesis
PTM-DOX can be synthesized from a variety of starting materials. The most commonly used method is the reaction of 2-methyl-2-propanol with 1,2-dibromoethane in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction produces a boronate ester, which can then be reacted with an oxazole to produce PTM-DOX. Other methods of synthesis include the reaction of a boronic acid with an oxazole, the reaction of a boronic ester with an oxazole, and the reaction of a boronate ester with an oxazole.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole involves the reaction of 2,4-pentanedione with tetramethyl-1,3,2-dioxaborolane followed by reaction with isopropylamine and oxalic acid to yield the final product.", "Starting Materials": [ "2,4-pentanedione", "tetramethyl-1,3,2-dioxaborolane", "isopropylamine", "oxalic acid" ], "Reaction": [ "Step 1: 2,4-pentanedione is reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate to yield the corresponding boronate ester.", "Step 2: The boronate ester is then reacted with isopropylamine in the presence of a palladium catalyst to form the corresponding amine.", "Step 3: The amine is then reacted with oxalic acid in the presence of a dehydrating agent such as thionyl chloride to yield the final product, 3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole." ] } | |
Número CAS |
2246876-17-3 |
Nombre del producto |
3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
Fórmula molecular |
C12H20BNO3 |
Peso molecular |
237.1 |
Pureza |
94 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



